molecular formula C20H22FN3O B1669647 CS-526 CAS No. 313272-12-7

CS-526

Cat. No.: B1669647
CAS No.: 313272-12-7
M. Wt: 339.4 g/mol
InChI Key: NXPLYKRKIFPEOA-BLLLJJGKSA-N
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Description

CS-526 is a potent, selective, reversible, and orally active acid pump antagonist. It inhibits the activity of hydrogen-potassium adenosine triphosphatase, which is crucial for gastric acid secretion. This compound has shown potential in the research of gastroesophageal reflux disease due to its ability to inhibit gastric acid secretion and prevent esophageal lesions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CS-526 involves several steps, including the formation of the core structure and the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet industrial standards. The exact methods and conditions are proprietary and specific to the manufacturing company .

Chemical Reactions Analysis

Types of Reactions

CS-526 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Various substitution reactions can occur, where functional groups in this compound are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

CS-526 has a wide range of scientific research applications, including:

Mechanism of Action

CS-526 exerts its effects by competitively binding to the potassium binding site of hydrogen-potassium adenosine triphosphatase. This binding inhibits the enzyme’s activity, leading to a reduction in gastric acid secretion. The inhibition is reversible, allowing for controlled modulation of acid secretion. The molecular targets and pathways involved include the hydrogen-potassium adenosine triphosphatase enzyme and related signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.

    Lansoprazole: Similar to omeprazole, used for treating acid-related disorders.

    Pantoprazole: Another proton pump inhibitor with a unique chemical structure and pharmacokinetic profile.

Uniqueness of CS-526

This compound is unique due to its specific binding affinity and reversible inhibition of hydrogen-potassium adenosine triphosphatase. Unlike some other proton pump inhibitors, this compound does not cause rebound gastric hypersecretion, making it a promising candidate for long-term use in treating acid-related disorders .

Biological Activity

Overview of CS-526

This compound is a compound recognized as a potent and selective reversible acid pump antagonist . It primarily functions by inhibiting the activity of the H+^+, K+^+-ATPase enzyme, which plays a crucial role in gastric acid secretion. This inhibition leads to a reduction in gastric acidity, making this compound a potential therapeutic agent for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers.

This compound operates by binding to the H+^+, K+^+-ATPase enzyme located in the gastric parietal cells. By inhibiting this enzyme, this compound effectively prevents the secretion of hydrochloric acid into the stomach, thereby reducing overall gastric acidity. This mechanism is similar to that of proton pump inhibitors (PPIs), but this compound is noted for its selectivity and reversible action, which may offer advantages in terms of side effects and efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is orally active , with a favorable absorption profile. Studies have shown that after oral administration, peak plasma concentrations are typically achieved within 1 to 3 hours. The compound exhibits a half-life that allows for once-daily dosing, enhancing patient compliance.

Efficacy Studies

Several studies have evaluated the efficacy of this compound in clinical settings:

  • Clinical Trials : A series of randomized controlled trials have demonstrated that this compound significantly reduces gastric acid secretion compared to placebo. In one study involving patients with GERD, those treated with this compound reported a marked improvement in symptoms and quality of life measures compared to those receiving standard treatment.
  • Comparative Studies : When compared to other PPIs, this compound showed comparable efficacy in reducing gastric acidity but with fewer reported adverse effects, particularly regarding gastrointestinal disturbances.

Safety Profile

The safety profile of this compound has been assessed in multiple studies. Common side effects include mild gastrointestinal symptoms such as nausea and diarrhea; however, these are generally transient and resolve upon discontinuation of the drug. Long-term safety studies are ongoing to further evaluate any potential risks associated with prolonged use.

Case Study 1: Efficacy in GERD Patients

A clinical case study involving 200 patients diagnosed with GERD showed that after 8 weeks of treatment with this compound, 85% of participants reported significant symptom relief, including reduced heartburn and regurgitation episodes. Endoscopic evaluations indicated healing of esophagitis in over 70% of patients.

Case Study 2: Comparison with Traditional PPIs

In another case study comparing this compound with omeprazole (a commonly prescribed PPI), patients receiving this compound experienced fewer side effects and reported higher satisfaction rates regarding their treatment regimen. This study included 150 participants over a period of 12 weeks.

Data Table

Study TypeSample SizeTreatment DurationPrimary OutcomeResults
Randomized Trial2008 weeksSymptom relief in GERD85% reported significant relief
Comparative Study15012 weeksSide effects comparisonFewer side effects with this compound

Properties

CAS No.

313272-12-7

Molecular Formula

C20H22FN3O

Molecular Weight

339.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1-[[(1S,2S)-2-methylcyclopropyl]methyl]pyrrolo[2,3-d]pyridazine

InChI

InChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1

InChI Key

NXPLYKRKIFPEOA-BLLLJJGKSA-N

SMILES

CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C

Isomeric SMILES

C[C@H]1C[C@@H]1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C

Canonical SMILES

CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine
CS 526
CS-526
CS526 cpd

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (trans) was prepared as a white powder in 91.60% yield in a similar procedure to that described in Example 1 by using 7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine and 4-fluorobenzyl alcohol.
Name
7-chloro-2,3-dimethyl-1-(2-methylcyclopropylmethyl)pyrrolo[2,3-d]pyridazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Yield
91.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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